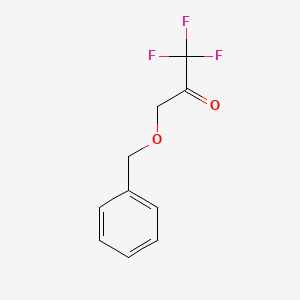

2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-” is a chemical compound with the molecular formula C10H11F3O2 . It is also known as 1,1,1-Trifluoro-3-(phenylmethoxy)-2-propanol .

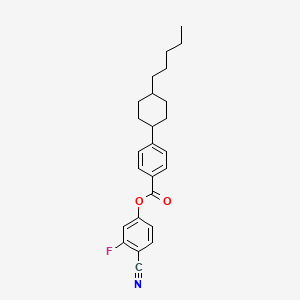

Molecular Structure Analysis

The molecular structure of “2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-” consists of a propanone backbone with a trifluoromethyl group and a phenylmethoxy group attached . The presence of these groups can significantly influence the chemical properties of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-” include a predicted boiling point of 276.5±40.0 °C and a predicted density of 1.251±0.06 g/cm3 . The compound also has a predicted pKa value of 11.69±0.20 .

科学的研究の応用

Oxidation Reactions and Ketone Formation

Research has demonstrated that certain alcohols, including variations of 2-propanol and 1-phenyl-2,2,2-trifluoroethanol, undergo oxidation by potassium tetraoxoferrate(VI) to produce ketones in almost quantitative yields. This process is characterized by significant activation energies and substantial primary deuterium isotope effects, indicating the complexity and efficiency of these reactions (Norcross et al., 1997).

Synthetic Applications

The compound has been used as a precursor or intermediate in various synthetic pathways. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives were prepared from 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, showcasing the compound's role in the synthesis of functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002). Similarly, 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone was utilized as a synthetic equivalent of trifluoropyruvaldehyde for creating fluorine-containing heterocycles, underlining the compound's versatility in organic synthesis (Kamitori, 2003).

Enantioselective Synthesis and Catalysis

Lipase-mediated kinetic resolution was applied to 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, resulting in high enantiomeric purity. This method facilitated the synthesis of 1,1,1-trifluoro-2,3-epoxypropane and underscores the importance of enantioselective processes in producing compounds with specific stereochemical configurations (Shimizu et al., 1996).

Polymer and Material Science

Highly fluorinated monomers, precursors of side-chain liquid crystalline polysiloxanes, were synthesized from 2-(perfluoro-n-alkyl)ethanol, illustrating the application of such compounds in the development of advanced materials with potential optical and electronic uses (Bracon et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, 1,1,1-Trifluoro-3-phenyl-2-propanone, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and follow safety protocols .

特性

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxypropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNAGEGGLIKCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459811 |

Source

|

| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329065-59-0 |

Source

|

| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)